

discovery and historical context of amminetrichloroplatinum(1-)

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Compound of Interest

Compound Name: Amminetrichloroplatinum(1-)

Cat. No.: B15293556

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An In-depth Technical Guide on Amminetrichloroplatinum(1-)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical context, and chemical properties of the **amminetrichloroplatinum(1-)** anion, $[\text{Pt}(\text{NH}_3)\text{Cl}_3]^-$. This complex ion is a significant intermediate in the synthesis of platinum-based chemotherapy drugs and holds a place in the rich history of coordination chemistry.

Discovery and Historical Context

The story of **amminetrichloroplatinum(1-)** is intrinsically linked to the development of platinum coordination chemistry and the discovery of one of the most effective anticancer drugs, cisplatin.

The journey began in 1844, when the Italian chemist Michele Peyrone first synthesized a yellow compound by reacting aqueous ammonia with potassium tetrachloroplatinate(II) ($\text{K}_2[\text{PtCl}_4]$). This compound, initially named "Peyrone's salt," was later identified as cis-diamminedichloroplatinum(II) ($\text{cis-}[\text{Pt}(\text{NH}_3)_2\text{Cl}_2]$), now famously known as cisplatin. The amminetrichloroplatinate(1-) anion is a key intermediate in the formation of cisplatin from $\text{K}_2[\text{PtCl}_4]$.

The structure of these platinum ammine complexes was a subject of considerable debate until Alfred Werner's groundbreaking coordination theory in 1893, which correctly proposed a square planar geometry for platinum(II) complexes. This theory was crucial in understanding the existence of cis and trans isomers of $[\text{Pt}(\text{NH}_3)_2\text{Cl}_2]$, a difference that would later prove to be of profound biological importance.

While the synthesis of these compounds was established in the 19th century, their biological significance remained unknown until the 1960s. In a serendipitous discovery, Barnett Rosenberg and his colleagues at Michigan State University observed that platinum electrodes undergoing electrolysis in an ammonium chloride solution produced a substance that inhibited cell division in *E. coli* bacteria. This led to the identification of cis- $[\text{Pt}(\text{NH}_3)_2\text{Cl}_2]$ as the active agent and its subsequent investigation as an anticancer drug, ultimately leading to its FDA approval in 1978.

The potassium salt of the **amminetrichloroplatinum(1-)** anion, potassium amminetrichloroplatinate(II) ($\text{K}[\text{Pt}(\text{NH}_3)\text{Cl}_3]$), remains a crucial precursor in the synthesis of cisplatin and other platinum-based therapeutic agents. It is also recognized as a degradation product of cisplatin.

Chemical Properties and Data

The **amminetrichloroplatinum(1-)** anion is a square planar complex of platinum(II). The potassium salt, $\text{K}[\text{Pt}(\text{NH}_3)\text{Cl}_3]$, is a yellow to orange crystalline solid that is soluble in water.

Table 1: Physical and Chemical Properties of Potassium Amminetrichloroplatinate(II)

Property	Value
Chemical Formula	$\text{K}[\text{Pt}(\text{NH}_3)\text{Cl}_3]$
Molar Mass	357.57 g/mol
Appearance	Yellow to orange crystalline solid
Solubility in Water	Soluble
Melting Point	255 °C (decomposes)
CAS Number	13820-91-2

Table 2: Kinetic Data for the Aquation of $[\text{Pt}(\text{NH}_3)\text{Cl}_3]^-$

The aquation (hydrolysis) of the amminetrichloroplatinate(1-) anion is a key reaction, influencing its stability and reactivity in aqueous solutions. The reaction proceeds as follows:



Parameter	Value
Forward rate constant (k_1)	$3.6 \times 10^{-5} \text{ s}^{-1}$ (at 25 °C)
Reverse rate constant (k_{-1})	$2.5 \times 10^{-3} \text{ L mol}^{-1} \text{ s}^{-1}$ (at 25 °C)
Enthalpy of activation (ΔH^\ddagger_1)	18.9 kcal/mol
Enthalpy of activation (ΔH^\ddagger_{-1})	16.8 kcal/mol

Note: This data is for the first hydrolysis step. Further hydrolysis can occur.

Experimental Protocols

The synthesis of potassium amminetrichloroplatinate(II) is a foundational procedure in platinum chemistry. Two primary routes are established, starting from either potassium tetrachloroplatinate(II) or cis-diamminedichloroplatinum(II).

Protocol 1: Synthesis from Potassium Tetrachloroplatinate(II) ($\text{K}_2[\text{PtCl}_4]$)

This method involves the direct reaction of $\text{K}_2[\text{PtCl}_4]$ with a stoichiometric amount of ammonia.

Materials:

- Potassium tetrachloroplatinate(II) ($\text{K}_2[\text{PtCl}_4]$)
- Aqueous ammonia ($\text{NH}_3(\text{aq})$)
- Distilled water
- Ice bath

- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Dissolve a known quantity of $\text{K}_2[\text{PtCl}_4]$ in a minimal amount of warm distilled water to create a concentrated solution.
- Cool the solution in an ice bath.
- While stirring, slowly add a stoichiometric equivalent of aqueous ammonia. The molar ratio of $\text{K}_2[\text{PtCl}_4]$ to NH_3 should be 1:1.
- A yellow precipitate of $\text{K}[\text{Pt}(\text{NH}_3)\text{Cl}_3]$ will begin to form.
- Continue stirring in the ice bath for a period to ensure complete precipitation.
- Collect the precipitate by vacuum filtration.
- Wash the product with a small amount of cold water and then with a suitable solvent like ethanol to aid in drying.
- Dry the product in a desiccator.

Protocol 2: Synthesis from cis-Diamminedichloroplatinum(II) ($\text{cis-}[\text{Pt}(\text{NH}_3)_2\text{Cl}_2]$)

This route is also commonly cited in the literature.

Materials:

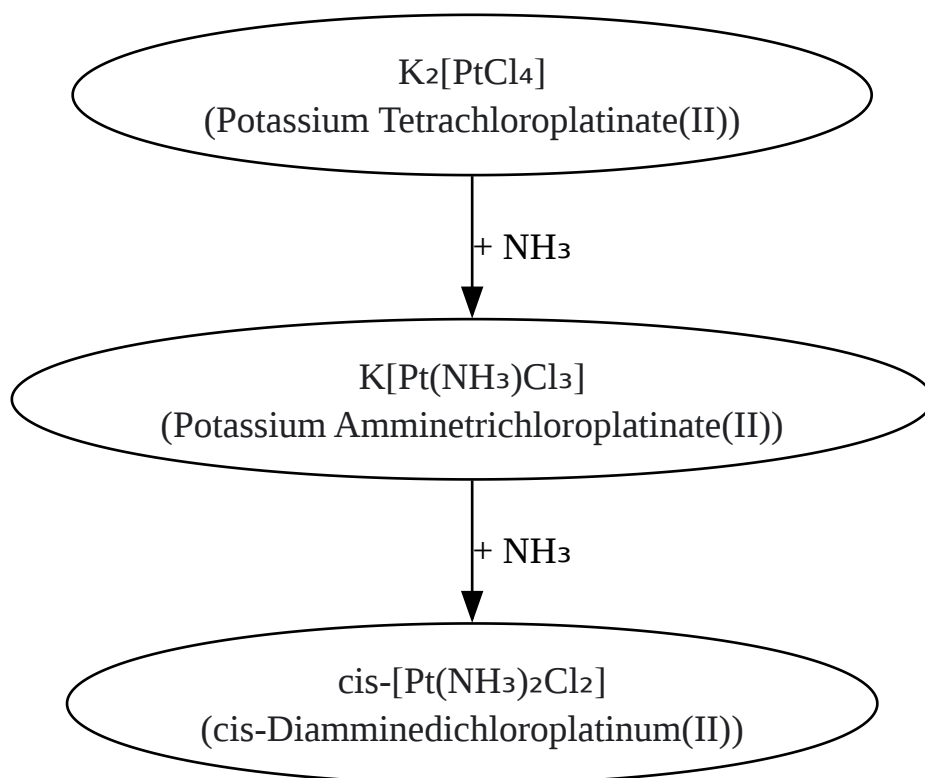
- cis-Diamminedichloroplatinum(II) ($\text{cis-}[\text{Pt}(\text{NH}_3)_2\text{Cl}_2]$)
- Potassium chloride (KCl)
- Distilled water
- Heating and stirring apparatus

- Filtration apparatus

Procedure:

- Create a suspension of $\text{cis-}[\text{Pt}(\text{NH}_3)_2\text{Cl}_2]$ in distilled water.
- Add a stoichiometric equivalent of potassium chloride (KCl).
- Heat the mixture gently with stirring. The $\text{cis-}[\text{Pt}(\text{NH}_3)_2\text{Cl}_2]$ will gradually react to form the more soluble $\text{K}[\text{Pt}(\text{NH}_3)\text{Cl}_3]$.
- After the reaction is complete (indicated by the dissolution of the starting material), the solution is filtered to remove any unreacted material.
- The filtrate, containing the desired product, can then be used in subsequent reactions or the solid can be recovered by careful evaporation of the solvent.

Visualizations



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Caption: Reversible first hydrolysis step of the amminetrichloroplatinate(1-) anion.

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